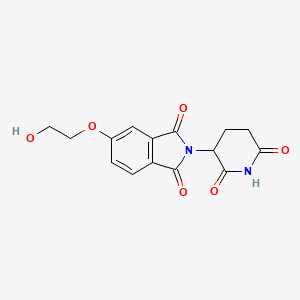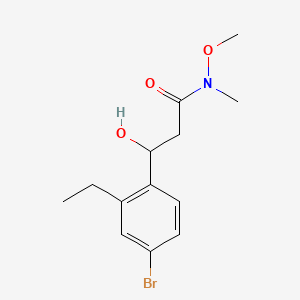
3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a brominated aromatic ring, a hydroxy group, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of 2-ethylphenol to introduce the bromine atom at the desired position. This is followed by a series of reactions to introduce the hydroxy group and the amide functionality. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would yield an amine .
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The brominated aromatic ring and the hydroxy group can participate in various binding interactions with enzymes and receptors, influencing their activity. The amide group can also form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate
- 4-Bromo-2-ethylphenyl isocyanate
- Ethyl 2-bromopropionate
Uniqueness
3-(4-Bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxy group, and amide functionality allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C13H18BrNO3 |
|---|---|
Peso molecular |
316.19 g/mol |
Nombre IUPAC |
3-(4-bromo-2-ethylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C13H18BrNO3/c1-4-9-7-10(14)5-6-11(9)12(16)8-13(17)15(2)18-3/h5-7,12,16H,4,8H2,1-3H3 |
Clave InChI |
IAYNOBLIAWXNGX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)Br)C(CC(=O)N(C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



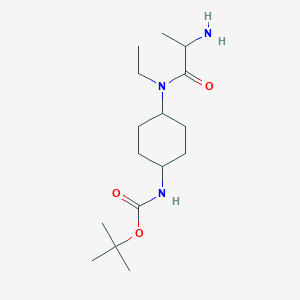
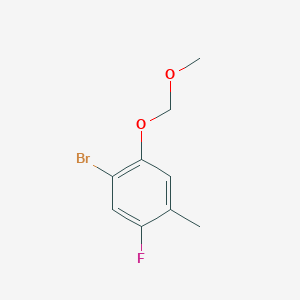
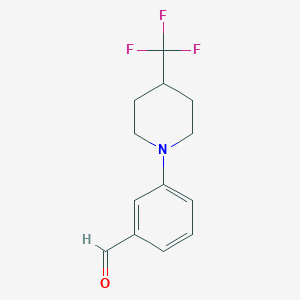
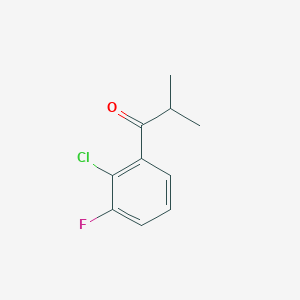
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
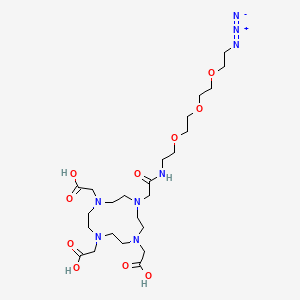
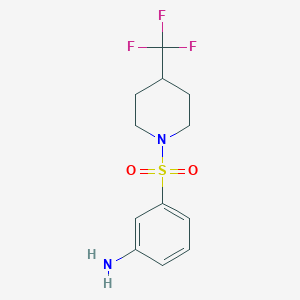
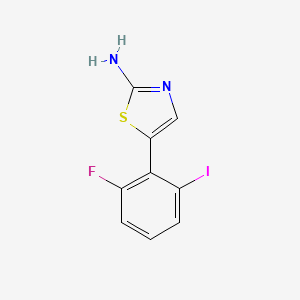
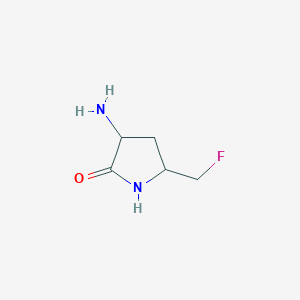
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
